N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide
Beschreibung
N1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a structurally complex oxalamide derivative featuring a central oxalamide (N-C(=O)-C(=O)-N) backbone. The N1-position is substituted with a 2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl group, while the N2-position is linked to a phenethyl moiety. The dimethylamino group (-N(CH₃)₂) on the phenyl ring is a strong electron-donating substituent, which may enhance solubility and reactivity.
Eigenschaften
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-28(2)22-11-9-21(10-12-22)23(30-17-15-29(3)16-18-30)19-27-25(32)24(31)26-14-13-20-7-5-4-6-8-20/h4-12,23H,13-19H2,1-3H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUTVFNHMCOTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H30N6O4
- Molecular Weight : 454.5 g/mol
- CAS Number : 900006-28-2
Synthesis
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide typically involves several steps:
- Formation of Intermediates : The process begins with the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine to form an intermediate compound.
- Final Product Formation : This intermediate is subsequently reacted with phenethyloxalamide under controlled conditions to yield the final product.
Anticonvulsant Activity
Research has shown that compounds similar to N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide exhibit anticonvulsant properties. A study evaluating various N-phenyl derivatives demonstrated that certain compounds effectively protected against seizures in animal models, particularly in the maximal electroshock (MES) test .
Table 1: Anticonvulsant Activity Summary
| Compound | Dose (mg/kg) | MES Protection | Time Point (h) |
|---|---|---|---|
| Compound 19 | 300 | Yes | 0.5 |
| Compound 14 | 100 | Yes | 4 |
| Morpholine Derivative 24 | 100 | Yes | 0.5 |
This table summarizes the findings from pharmacological studies indicating that the molecular structure significantly influences anticonvulsant activity.
The mechanism by which N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide exerts its effects may involve:
- Interaction with Ion Channels : The compound may bind to voltage-sensitive sodium channels, modulating neuronal excitability.
- Receptor Modulation : It could interact with various neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic benefits for neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Antidepressant Effects : Compounds containing dimethylaminophenyl groups have been investigated for their potential antidepressant effects through their action on monoamine transporters .
- Neuroprotective Properties : Some derivatives have shown promise in neuroprotection, suggesting a role in treating neurodegenerative diseases.
- Pharmacological Profiles : A comparative analysis indicated that structural modifications can lead to variations in pharmacological profiles, affecting potency and selectivity for biological targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares the target compound with structurally related oxalamide derivatives, focusing on substituents, molecular properties, and functional implications:
*Estimated based on structural analogy to CAS 903255-42-5 .
Key Findings:
Substituent Effects: The target compound’s dimethylamino group (-N(CH₃)₂) is more electron-donating than the methoxy (-OCH₃) group in the analog CAS 903255-42-5. This difference may enhance solubility and reactivity, as seen in studies where dimethylamino-substituted benzoates outperformed methoxy analogs in polymerization reactions . The trifluoromethyl group (-CF₃) in CAS 1049369-32-5 increases lipophilicity, which could improve blood-brain barrier penetration but may reduce aqueous solubility .
Piperazine Modifications: 4-Methylpiperazine (target compound) introduces steric hindrance and basicity compared to unsubstituted piperazine (e.g., CAS 1049399-02-1). This substitution can influence binding to amine-sensitive targets, such as serotonin or dopamine receptors .
Analytical Challenges :
- Structural similarities among these compounds (e.g., fluorophenyl vs. methylpiperazine variants) pose risks of misidentification, as reported in cases involving fentanyl analogs . Advanced separation techniques (e.g., HPLC-MS) are critical for differentiation .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
